molecular formula C24H26N2O3S B2936629 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4-dimethoxybenzamide CAS No. 903289-44-1

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4-dimethoxybenzamide

Cat. No. B2936629
CAS RN: 903289-44-1
M. Wt: 422.54
InChI Key: APFUCNRVQITDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H26N2O3S and its molecular weight is 422.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes and Efficiency : Research on related compounds has led to the development of practical and scalable synthetic routes. For instance, Yoshida et al. (2014) developed a novel, efficient synthesis for a similar compound, highlighting the importance of avoiding unstable intermediates and improving overall yield without the need for column chromatography purification steps (Yoshida et al., 2014).

Applications in Medical Imaging

PET Imaging of Tumor Proliferation : Dehdashti et al. (2013) evaluated the use of a related compound as a cellular proliferative marker in PET imaging to assess tumor proliferation, demonstrating its potential for imaging tumor proliferation in various cancer types (Dehdashti et al., 2013).

Pharmacokinetics and Metabolite Identification

Metabolite Analysis : Umehara et al. (2009) identified metabolites of a related compound in human urine, plasma, and feces, providing insights into the renal and hepatic excretion processes. This study highlights the importance of understanding the transporter-mediated excretion of drug metabolites (Umehara et al., 2009).

Therapeutic Potential and Mechanistic Insights

Sigma-2 Receptor Probe : Xu et al. (2005) developed a novel sigma-2 receptor probe, indicating the compound's potential in studying sigma-2 receptors in vitro and possibly contributing to the understanding of its therapeutic implications (Xu et al., 2005).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-28-19-9-10-20(22(14-19)29-2)24(27)25-15-21(23-8-5-13-30-23)26-12-11-17-6-3-4-7-18(17)16-26/h3-10,13-14,21H,11-12,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFUCNRVQITDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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